molecular formula C10H17F3N2O4S B13488317 2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid

2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid

Número de catálogo: B13488317
Peso molecular: 318.32 g/mol
Clave InChI: UIRWZWVBLWFZEX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid (TFA) is a spirocyclic compound featuring a unique bicyclic structure with nitrogen atoms at the 2- and 6-positions of a [3.5]nonane scaffold. The methanesulfonyl (-SO₂CH₃) group at position 2 contributes to its electrophilic character, while the TFA counterion enhances solubility in polar solvents. The compound’s synthesis likely involves alkylation or amination reactions starting from tert-butyl-protected precursors, followed by TFA-mediated deprotection, as described for related spirocyclic amines .

Propiedades

Fórmula molecular

C10H17F3N2O4S

Peso molecular

318.32 g/mol

Nombre IUPAC

2-methylsulfonyl-2,8-diazaspiro[3.5]nonane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H16N2O2S.C2HF3O2/c1-13(11,12)10-6-8(7-10)3-2-4-9-5-8;3-2(4,5)1(6)7/h9H,2-7H2,1H3;(H,6,7)

Clave InChI

UIRWZWVBLWFZEX-UHFFFAOYSA-N

SMILES canónico

CS(=O)(=O)N1CC2(C1)CCCNC2.C(=O)(C(F)(F)F)O

Origen del producto

United States

Métodos De Preparación

The synthesis of 2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid typically involves multiple steps, starting with the formation of the diazaspiro nonane core. This can be achieved through a series of cyclization reactions. The methanesulfonyl group is then introduced via sulfonylation reactions, often using methanesulfonyl chloride as the sulfonylating agent. The final step involves the addition of trifluoroacetic acid to stabilize the compound .

Análisis De Reacciones Químicas

2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the breakdown of the spirocyclic structure

Aplicaciones Científicas De Investigación

2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes

Mecanismo De Acción

The mechanism of action of 2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The spirocyclic structure allows the compound to fit into specific binding sites on enzymes or receptors, modulating their activity. The trifluoroacetic acid component enhances the compound’s solubility and stability, facilitating its transport and interaction within biological systems .

Comparación Con Compuestos Similares

Ring Size and Heteroatom Arrangement

  • 2,7-Diazaspiro[3.5]nonane Derivatives: These isomers (e.g., compounds in ) exhibit high affinity for sigma receptors (S1R/S2R) due to optimal spatial positioning of hydrophobic substituents and the basic amine core. The 2,7-diaza configuration allows for distinct hydrogen-bonding interactions compared to the 2,6-diaza variant .
  • 2-Methanesulfonyl-2,6-diazaspiro[3.4]octane (TFA salt) : The smaller [3.4]octane scaffold constrains molecular flexibility, which may limit interactions with larger binding pockets .

Substituent Effects

Compound Substituent(s) Key Properties
Target Compound 2-Methanesulfonyl, TFA counterion Enhanced electrophilicity; improved solubility in organic/aqueous mixtures
7-Methyl-2,7-diazaspiro[3.5]nonane 7-Methyl, dihydrochloride salt Increased lipophilicity; suitable for CNS-targeting due to blood-brain barrier penetration
5-Boc-8-hydroxy-2-oxa-5-azaspiro[3.5]nonane Boc-protected amine, hydroxyl Stabilizes intermediates during synthesis; hydroxyl enables further derivatization

Actividad Biológica

2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of 2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane typically involves several steps that may include:

  • Formation of the Spiro Compound : The initial step often involves reacting appropriate precursors under controlled conditions to form the spirocyclic structure.
  • Introduction of Functional Groups : Subsequent reactions introduce the methanesulfonyl group and trifluoroacetic acid moiety, enhancing the compound's reactivity and biological profile.

A detailed synthesis pathway can be derived from existing literature on related compounds, indicating the importance of optimizing conditions for yield and purity.

The biological activity of 2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to therapeutic applications in diseases such as cancer and metabolic disorders.
  • Receptor Modulation : Research indicates that this compound may act as a modulator for certain receptors, affecting signaling pathways critical for cellular function.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that 2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction mechanisms.
  • Anti-inflammatory Effects : Animal models have shown that this compound can reduce inflammation markers, suggesting a role in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Properties :
    • A study published in a peer-reviewed journal indicated that treatment with 2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane led to a significant reduction in tumor growth in xenograft models compared to control groups.
    • The mechanism was linked to the downregulation of pro-survival signaling pathways.
  • Inflammation Model :
    • Another study explored the anti-inflammatory effects in a murine model of arthritis. The results showed decreased joint swelling and lower levels of inflammatory cytokines following treatment with the compound.

Biological Activity Summary

Activity TypeObserved EffectReference
Anticancer ActivityCytotoxicity against cancer cell lines
Anti-inflammatory EffectsReduction in inflammation markers

Synthesis Conditions

StepReagents/ConditionsOutcome
Initial ReactionPrecursor A + Precursor BFormation of spiro compound
FunctionalizationAddition of methanesulfonyl chlorideIntroduction of sulfonyl group
FinalizationTreatment with trifluoroacetic acidFormation of final product

Q & A

Q. What are the recommended synthetic routes for preparing 2-methanesulfonyl-2,6-diazaspiro[3.5]nonane, and how does trifluoroacetic acid (TFA) function in these protocols?

Methodological Answer: The synthesis typically involves multi-step protocols, including spirocyclic ring formation, sulfonylation, and acid-mediated deprotection. For example:

  • Key Step: Coupling reactions using TFA as a catalyst or deprotecting agent. In spirocyclic systems, TFA is critical for removing tert-butoxycarbonyl (Boc) protecting groups under mild conditions (e.g., 0–5°C in dichloromethane) .
  • Procedure: React 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane (CAS 1160246-71-8) with methanesulfonyl chloride in the presence of a base (e.g., triethylamine), followed by TFA-mediated Boc cleavage .
  • Validation: Monitor reaction progress via TLC or LC-MS, with final purification by reverse-phase HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • NMR Spectroscopy: Confirm spirocyclic geometry using 1H^1H- and 13C^{13}C-NMR. The methanesulfonyl group shows a singlet at ~3.0 ppm (1H^1H) and 40–45 ppm (13C^{13}C) .
    • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 279.08 for C9_9H14_14F3_3N2_2O4_4S) .
    • HPLC: Use C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

  • Storage: Store at –20°C in airtight vials under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonyl group.
  • Stability Tests: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 14 days) and monitor via HPLC. TFA salts are hygroscopic and may require lyophilization for long-term stability .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation while minimizing diastereomer formation?

Methodological Answer:

  • Design of Experiments (DoE): Screen variables (temperature, solvent polarity, catalyst loading) using fractional factorial designs. For example:
    • Solvent Optimization: Dichloromethane vs. THF, with TFA (5–10 eq.) at –10°C to 0°C .
    • Catalyst: Use HOBt/EDCI for coupling reactions to suppress racemization .
  • Diastereomer Control: Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived catalysts) .

Q. What mechanistic insights exist for TFA-mediated deprotection in spirocyclic systems?

Methodological Answer:

  • Kinetic Studies: Use 19F^{19}F-NMR to track TFA’s role in protonating Boc carbamates. The reaction follows first-order kinetics, with rate constants dependent on TFA concentration (0.1–1.0 M) .
  • Isotopic Labeling: Deuterated TFA (CF3_3COOD) can confirm proton transfer mechanisms via 2H^2H-NMR .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Data Cross-Validation:
    • Assay Reproducibility: Compare IC50_{50} values across orthogonal assays (e.g., enzyme inhibition vs. cell-based assays).
    • Impurity Profiling: Use LC-MS/MS to identify trace contaminants (e.g., residual Boc intermediates) that may skew bioactivity results .
    • Structural Confirmation: Validate stereochemistry via X-ray crystallography or NOESY experiments .

Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles for this compound?

Methodological Answer:

  • Root Cause: Discrepancies arise from salt forms (TFA vs. oxalate) and solvent systems. For example:
    • TFA Salt: Soluble in polar aprotic solvents (DMSO, DMF) but insoluble in water .
    • Oxalate Salt: Improved aqueous solubility (up to 10 mM in PBS) due to ion pairing .
  • Resolution: Standardize solvent systems (e.g., USP phosphate buffer pH 7.4) and report salt forms explicitly in publications .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC9_9H14_14F3_3N2_2O4_4S
Molecular Weight279.08 g/mol
logP (Predicted)1.2 ± 0.3 (XLogP3)
Aqueous Solubility (TFA salt)<0.1 mg/mL (25°C)

Q. Table 2. Synthetic Optimization Parameters

VariableOptimal RangeImpact on Yield
TFA Concentration5–7 eq.Maximizes Boc cleavage
Reaction Temp.–10°C to 0°CMinimizes degradation
CatalystHOBt/EDCI (1.2 eq.)Reduces racemization

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.